![molecular formula C16H11FN2O3S B2887337 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide CAS No. 892854-09-0](/img/structure/B2887337.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide
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Description
“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound with the molecular formula C16H11FN2O3S. It has an average mass of 330.333 Da and a monoisotopic mass of 330.047455 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Scientific Research Applications
Antimicrobial Applications
This compound has shown promise as an antibacterial agent, particularly against Bacillus subtilis , where it demonstrated significant bacterial biofilm growth inhibition . Its efficacy against E. coli also suggests a broad-spectrum potential that could be further explored for the development of new antimicrobial treatments.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and inhibitors can be useful in treating diseases like Alzheimer’s and inflammatory conditions.
Material Science
The compound’s derivatives have been used in the synthesis of electron-poor materials like 6,7-dihydro-1,4-dioxino-[2,3-f][2,1,3]-benzothiadiazole . These materials have good solubility in organic solvents, which is beneficial for coating processes in electronic devices .
Synthesis of Heterocyclic Compounds
The compound is a key precursor in the synthesis of thiazolo[3,2-a]pyridines , a class of nitrogen-containing heterocycles. These structures are important in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Pharmaceutical Drug Design
Given its structural complexity and the presence of multiple functional groups, this compound can serve as a scaffold in the design of pharmaceutical drugs. It’s part of a class of compounds that includes over 7000 existing drug molecules with clinical applications .
Biological Activity Research
Some derivatives of this compound are known to inhibit DNA gyrase and SARS-Cov-2 glycoprotein , making them candidates for antiviral drug development. Their biological activity profile allows for extensive research into their potential therapeutic applications .
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLRPPHNKRCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide |
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